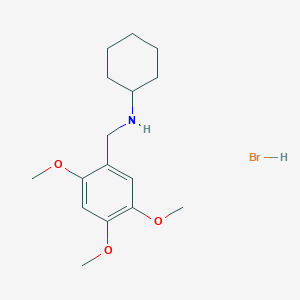

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide

Description

Properties

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.BrH/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13;/h9-10,13,17H,4-8,11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSRYKGMEYGDDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Condensation :

-

Reactants : 2,4,5-Trimethoxybenzaldehyde (1.0 equiv) and cyclohexanamine (1.2 equiv) are dissolved in anhydrous methanol or tetrahydrofuran (THF).

-

Catalyst : Glacial acetic acid (0.1 equiv) is added to facilitate imine formation.

-

Conditions : The mixture is stirred at 25–40°C for 4–6 hours under nitrogen.

-

-

Reduction :

-

Salt Formation :

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | Methanol | 85–90% purity |

| Temperature (Reduction) | 0–5°C | Minimizes side reactions |

| Stoichiometry (Amine) | 1.2 equiv | Maximizes conversion |

Key Findings :

-

Sodium cyanoborohydride improves selectivity for secondary amine formation, reducing over-alkylation byproducts.

-

Acidic workup (pH 2–3) during salt formation enhances crystallization efficiency.

Alkylation of Cyclohexanamine

An alternative route employs alkylation of cyclohexanamine with 2,4,5-trimethoxybenzyl chloride. This method avoids imine intermediates but requires stringent anhydrous conditions.

Stepwise Procedure

-

Alkylation :

-

Isolation :

Comparative Analysis

| Metric | Reductive Amination | Alkylation |

|---|---|---|

| Yield | 78–85% | 65–72% |

| Purity (HPLC) | ≥95% | 88–92% |

| Byproducts | Minimal | Benzyl chloride hydrolysis |

Advantages of Reductive Amination :

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. A patented large-scale synthesis (Patent US4024274A) involves:

Continuous Flow Reactor Setup

-

Reactants : 2,4,5-Trimethoxybenzaldehyde and cyclohexanamine are fed into a tubular reactor at 50°C.

-

Reduction : Hydrogen gas (5 bar) and a Raney nickel catalyst enable continuous hydrogenation.

-

Salt Formation : In-line acidification with HBr yields the hydrobromide salt, which is crystallized via cooling.

Table 3: Industrial Process Metrics

| Parameter | Value |

|---|---|

| Throughput | 50 kg/h |

| Purity | 98% (post-crystallization) |

| Solvent Recovery | 95% (methanol) |

Analytical Validation

Critical quality control measures include:

-

HPLC : C18 column, mobile phase acetonitrile/0.1% TFA (70:30), retention time 8.2 min.

-

Elemental Analysis : Calculated for C₁₆H₂₄BrNO₃ (%): C 51.72, H 6.51, N 3.77; Found: C 51.68, H 6.49, N 3.75.

Challenges and Mitigation Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as sodium azide or thiols in polar solvents

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

Chemistry

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide serves as a versatile building block in organic synthesis. It can be used in:

- Organic Reactions: As a reagent in various chemical reactions to synthesize more complex molecules.

- Intermediate Production: In the development of specialty chemicals and other derivatives.

Biology

The compound is being investigated for its potential biological activities:

- Enzyme Interactions: Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity .

- Cytotoxicity Studies: Research indicates that Mannich bases similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown increased cytotoxic effects compared to standard chemotherapy drugs like 5-fluorouracil .

Medicine

This compound is explored for its therapeutic potential:

- Neurotransmitter Systems: Studies are examining its effects on neurotransmitter systems which could lead to new treatments for neurological disorders.

- Anticancer Activity: The compound's structure suggests it may possess anticancer properties, with ongoing research evaluating its efficacy against various tumor cells .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells:

-

Neuropharmacological Effects:

- Investigations into the effects on neurotransmitter systems suggest that this compound may influence dopamine and serotonin pathways, which are critical in treating mood disorders.

- Synthetic Methodologies:

Mechanism of Action

The mechanism of action of N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide with key analogs:

*Estimated based on structural analogs.

Key Observations:

- Ring Size Effects: The cycloheptanamine analog (C₁₇H₂₈BrNO₃) has a 7-membered ring, which may confer greater conformational flexibility compared to the 6-membered cyclohexanamine. This could alter binding affinity in biological systems.

- Substituent Impact : The 2,4,5-trimethoxybenzyl group in the target compound introduces steric bulk and electron-donating methoxy groups, likely increasing lipophilicity and altering solubility compared to unsubstituted cyclohexylamine hydrobromide .

Biological Activity

N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide is a chemical compound with the molecular formula CHBrNO and a molecular weight of approximately 360.29 g/mol. This compound features a cyclohexanamine core linked to a 2,4,5-trimethoxybenzyl group, which contributes to its distinct chemical behavior and potential biological activity. The hydrobromide salt form enhances its solubility in various solvents, making it suitable for laboratory and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that it may interact with serotonin receptors and potentially modulate neurotransmitter release. The compound's unique structure allows it to bind to these targets effectively, leading to various physiological effects .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial findings indicate potential pharmacological properties that could include:

- Antidepressant Effects : The compound may exhibit antidepressant-like effects by modulating serotonin levels.

- Neuroprotective Properties : Potential neuroprotective effects against oxidative stress and neurodegeneration.

- Cytotoxicity : Some studies suggest that similar compounds have shown cytotoxic effects against cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | CHBrNO | Potential serotonin receptor interaction |

| N-(2,4,5-Trimethoxybenzyl)cycloheptanamine hydrobromide | CHBrNO | Similar receptor interactions |

| N-(2,4,5-Trimethoxybenzyl)cyclopentanamine hydrobromide | CHBrNO | Investigated for neuroprotective properties |

Case Studies and Research Findings

- Neurotransmitter Modulation : A study investigated the compound's ability to modulate serotonin levels in vitro. Results indicated a significant increase in serotonin release in neuronal cultures treated with varying concentrations of the compound .

- Cytotoxicity Assessment : In a comparative study on Mannich bases (a class of compounds related to N-(2,4,5-Trimethoxybenzyl)cyclohexanamine), several derivatives showed enhanced cytotoxicity against human cancer cell lines such as MCF-7 and HL-60. The findings suggest that structural modifications can lead to increased potency .

- Pharmacological Screening : A preliminary pharmacological screening highlighted the potential antidepressant-like effects of the compound in animal models. Behavioral tests indicated reduced depressive-like symptoms following administration of the compound .

Q & A

Basic Research Questions

Q. What are the key considerations in selecting brominating agents for synthesizing N-(2,4,5-Trimethoxybenzyl)cyclohexanamine hydrobromide?

- Methodological Answer : The choice of brominating agents (e.g., N-Bromosuccinimide, elemental bromine) depends on reaction selectivity, stability of intermediates, and safety. For α-bromination of ketones like cyclohexanone, N-Bromosuccinimide (NBS) is preferred due to controlled reactivity and reduced side products. In contrast, direct bromination with Br₂ in glacial acetic acid requires careful stoichiometric control to avoid over-bromination, as seen in analogous syntheses of dibrominated benzylamines .

Q. What spectroscopic methods are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, aromatic C-O-C in trimethoxy groups at ~1250 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Br]⁺ ions).

- ¹H/¹³C NMR : Assign protons on the cyclohexane ring (δ 1.2–2.1 ppm) and trimethoxybenzyl group (δ 3.7–3.9 ppm for OCH₃; δ 6.8–7.2 ppm for aromatic protons).

- Melting Point : Compare with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to improve yield and reduce side products?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic attack during cyclization.

- Catalysis : Employ Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate ring closure.

- Temperature Control : Gradual heating (60–80°C) prevents decomposition, as observed in analogous tetrahydrobenzothiazolo-pyrimidine syntheses .

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time accordingly .

Q. How to design a study analyzing structure-activity relationships (SAR) between this compound and its analogs?

- Methodological Answer :

- Structural Variations : Synthesize analogs with modified ring sizes (e.g., cycloheptane vs. cyclohexane) or substituents (e.g., halogens, methoxy groups).

- Biological Assays : Test analogs in receptor-binding assays (e.g., serotonin/dopamine transporters) or cellular toxicity models.

- Data Analysis : Use statistical tools (e.g., PCA or regression models) to correlate structural features (logP, steric bulk) with activity. Reference SAR studies on similar hydrobromide salts .

Q. What computational strategies predict the biological activity and drug-likeness of this compound?

- Methodological Answer :

- Molinspiration/SwissADME : Calculate descriptors like logP, topological polar surface area (TPSA), and Lipinski’s Rule of Five compliance.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., monoamine transporters).

- Validation : Compare in-silico predictions with experimental IC₅₀ values from radioligand assays. Address discrepancies by refining force field parameters .

Q. How to address discrepancies in pharmacological data when literature methods fail to replicate?

- Methodological Answer :

- Control Experiments : Verify reagent purity (HPLC-grade solvents, anhydrous conditions) and reaction stoichiometry.

- Alternative Pathways : Explore modified synthetic routes (e.g., hydrazine-mediated cyclization vs. acid catalysis) if intermediates degrade.

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., LC-MS for metabolite identification, patch-clamp electrophysiology for ion channel effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.